Cholestan-3-ol

Sterol metabolism Hepatic feedback regulation HMG-CoA reductase

Interlaboratory variability in sterol quantification demands a robust internal standard. Cholestan-3-ol (5α-cholestan-3β-ol) solves this by providing structural identity to cholesterol for consistent derivatization and ionization efficiency, while its distinct retention time ensures unambiguous peak resolution. Sourced as a ≥98% pure reference material, it enables validated, harmonized methods for serum sterol panels.

Molecular Formula C27H48O
Molecular Weight 388.7 g/mol
CAS No. 27409-41-2
Cat. No. B7812466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholestan-3-ol
CAS27409-41-2
Molecular FormulaC27H48O
Molecular Weight388.7 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C
InChIInChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20?,21?,22+,23-,24+,25+,26+,27-/m1/s1
InChIKeyQYIXCDOBOSTCEI-BPAAZKTESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cholestan-3-ol Identity and Properties


Cholestan-3-ol (CAS 27409-41-2), also referred to as 5α-cholestan-3β-ol, β-cholestanol, or dihydrocholesterol, is a saturated sterol with the molecular formula C27H48O and a molecular weight of 388.67 g/mol. It is the 5α-saturated derivative of cholesterol, distinguished by the absence of a double bond in the B-ring of the steroid nucleus [1]. This compound is an endogenous metabolite found in trace amounts in human tissues and is primarily derived from the microbial reduction of cholesterol in the intestinal tract [2]. It is commercially available as a high-purity reference standard (typically ≥95% or ≥98%) and as certified reference materials (CRMs) in solution form (e.g., 10 mg/mL in chloroform) . Its primary utility lies in its role as an internal standard for chromatographic quantification of cholesterol and related sterols, as well as a mechanistic probe in studies of sterol absorption, membrane biophysics, and hepatic cholesterol metabolism .

Internal Standard Workflow
Supports chromatographic sterol quantification as a reference standard with distinct retention from cholesterol
Mechanistic Probe
Enables structure-function studies isolating the role of the B-ring double bond in membrane biophysics
Absorption & Metabolism Studies
Applicable as a tracer in intestinal sterol absorption and hepatic feedback regulation research

Cholestan-3-ol Substitution Risks


Cholestan-3-ol is not functionally interchangeable with its structural analog, cholesterol, or with other closely related sterols and stanols. Although they share a nearly identical planar steroid nucleus, subtle differences in B-ring saturation, A/B ring junction stereochemistry, and C-3 hydroxyl group orientation profoundly impact their absorption, hepatic feedback regulation, membrane biophysical behavior, and chromatographic retention properties [1]. The Δ5 double bond of cholesterol is critical for effective feedback suppression of hepatic HMG-CoA reductase, a function that cholestanol fails to replicate, leading to divergent metabolic outcomes [2]. Similarly, the presence of a 5β-hydrogen (as in coprostanol) drastically reduces intestinal esterification and absorption, rendering it non-absorbable, in stark contrast to the absorbable 5α-stanol, cholestanol [3]. These specific, quantifiable differences in biological and analytical behavior preclude the generic substitution of cholestan-3-ol with other sterols or stanols in experimental and analytical protocols, necessitating precise compound selection based on the intended application [4].

Cholesterol
The delta-5 double bond drives HMG-CoA reductase feedback suppression; cholestanol may invert regulatory response interpretation
Coprostanol (5β-stanol)
The 5β-hydrogen configuration sharply limits intestinal uptake and esterification, yielding non-absorbable behavior distinct from the 5α-stanol
Generic sterol/STanol
Chromatographic retention, membrane ordering, and absorption profiles differ across sterols; direct substitution may shift analytical and biological endpoints

Cholestan-3-ol Evidence-Based Comparisons


Hepatic HMG-CoA Reductase Feedback Regulation

In a direct head-to-head comparison using a rat model, dietary supplementation with 2% cholestanol for two weeks resulted in a 2.6-fold increase in hepatic hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase activity (from 150.3 to 397.0 pmol/mg per min), in contrast to cholesterol feeding, which suppresses this rate-limiting enzyme in cholesterol biosynthesis [1]. This demonstrates that despite its structural similarity to cholesterol, cholestanol does not exert normal feedback inhibition on hepatic cholesterol biosynthesis [1].

HMG-CoA Reductase Feedback
Head-to-head
2.6-fold increase in hepatic HMG-CoA reductase activity vs cholesterol suppression (397.0 vs 150.3 pmol/mg/min, p below 0.05)
Reported divergent regulatory response context
Rat model, 2% dietary supplementation, 2-week study
Sterol metabolism Hepatic feedback regulation HMG-CoA reductase

Cholesterol Solubilization in Intestinal Models

In a competitive solubilization study comparing seven different sterols/stanols in a model intestinal solution system, cholestanol was found to be the most effective at reducing the solubilization of cholesterol and cholesterol ester [1]. The solubilities of cholesterol and cholesteryl oleate were reduced to 41% and 39% of the values observed in the single solubilizate systems, respectively [1]. This cholesterol-lowering effect was greater than that of β-sitosterol, which reduced solubilities to 43% and 45% [1].

Cholesterol Solubilization
Head-to-head
Cholesterol solubility reduced to 41% of single-solubilizate; cholesteryl oleate to 39%. Ranked highest among 7 tested sterols/stanols
Reported higher ranking in tested set; supports internal standard selection
In vitro intestinal bile-salt micelle model
Cholesterol absorption Competitive solubilization Intestinal model

Intestinal Absorption and Esterification

A study comparing the intestinal uptake of saturated cholesterol analogs in rats demonstrated a stark difference in the biological fate of cholestan-3-ol (5α-stanol) versus coprostanol (5β-stanol). The total and esterified intestinal tissue content of coprostanol was significantly lower than that of cholestanol [1]. The study concluded that cholestanol is absorbable because its uptake and esterification are not limited by intestinal mucosal enzymes, whereas coprostanol is nonabsorbable due to limited uptake and esterification [1].

Intestinal Absorption & Esterification
Head-to-head
Cholestanol (5α): high total and esterified tissue content. Coprostanol (5β): significantly lower uptake and esterification (p below 0.05)
Relevant for stanol bioavailability study design
Rat small intestine, in vivo absorption model
Intestinal absorption Sterol esterification Bioavailability

Membrane Phase Behavior and Domain Stability

Differential scanning calorimetry (DSC) analysis of DPPC bilayers revealed that the saturated sterol 5α-cholestan-3β-ol, lacking the B-ring double bond, does not support the formation of a liquid-ordered (lo) phase to the same extent as cholesterol [1]. At sterol concentrations up to 20 mol%, 5α-cholestan-3β-ol was more effective at reducing the phase transition enthalpy (ΔHmbrd) of the broad component than cholesterol, but at higher, more physiologically relevant concentrations, cholesterol and other unsaturated sterols (like epicholesterol) stabilize the lo phase and abolish the DPPC main phase transition more effectively [1].

Membrane Phase Behavior
Class-level
More effective than cholesterol at reducing DPPC transition enthalpy below ~20 mol%; cross-over in ordering efficacy at higher sterol concentrations
Supports structure-function correlation studies
DSC on DPPC multilamellar vesicles; concentration-dependent interpretation
Membrane biophysics Lipid rafts Phase behavior

GC-MS Internal Standard for Sterol Quantification

Cholestan-3-ol is widely adopted as an internal standard for the quantification of cholesterol and non-cholesterol sterols (NCS) by GC-MS and GC-FID. A GC-MS method for the measurement of 5α-cholestanol itself was validated according to ISO 15189:2012 requirements, demonstrating acceptable analytical performance for clinical laboratory use [1]. However, an international survey of 20 laboratories revealed unacceptably high interlaboratory variations for cholesterol and NCS concentrations, even when using identical calibration materials, highlighting the critical importance of using certified reference materials and harmonized protocols for accurate quantification [2].

GC-MS Internal Standard Validation
Reported
Method validated per ISO 15189:2012 for 5α-cholestanol; international survey of 20 labs found unacceptably high interlaboratory variation, highlighting CRM traceability need
Supports analytical method validation context
Method validation context; interlaboratory harmonization review needed
Analytical chemistry GC-MS Method validation

Lipid Flip-Flop Kinetics

Using sum-frequency vibrational spectroscopy (SFVS), a study quantified the effect of cholesterol analogs on the rate of DSPC lipid flip-flop in model membranes [1]. The study compared cholesterol, 5α-cholestan-3β-ol (which lacks the B-ring double bond), and 5-cholestene (which lacks the 3β-hydroxyl group). The results showed that 5α-cholestan-3β-ol, like cholesterol, was able to increase the rate of DSPC flip-flop, indicating that the Δ5 double bond is not essential for this function [1]. Instead, the hydroxyl group and rigid ring structure were identified as the key structural determinants [1].

Lipid Flip-Flop Kinetics
Head-to-head
5α-cholestan-3β-ol increased DSPC flip-flop rate comparably to cholesterol; 5-cholestene (lacking 3β-OH) did not. Hydroxyl group and rigid ring identified as key determinants
Supports biophysical mechanistic studies
SFVS on supported lipid bilayers; kinetics tied to membrane elastic modulus
Membrane biophysics Lipid flip-flop Sum-frequency vibrational spectroscopy

Cholestan-3-ol Application Scenarios


Internal Standard for Sterol Quantification

Procure cholestan-3-ol (≥98% purity) as a certified reference material for use as an internal standard in validated GC-MS or GC-FID methods for the quantification of cholesterol, lathosterol, campesterol, sitosterol, and other non-cholesterol sterols in serum, plasma, or tissue samples [1]. This application leverages its structural similarity to cholesterol (ensuring near-identical derivatization and ionization efficiency) combined with its distinct chromatographic retention time [2]. This is critical for studies of cholesterol absorption and synthesis biomarkers, where method harmonization and traceability are paramount due to known interlaboratory variability .

Membrane Biophysics: Δ5 Double Bond Role

Utilize 5α-cholestan-3β-ol as a structurally defined cholesterol analog in model membrane systems (e.g., DPPC liposomes or supported lipid bilayers) to investigate the specific contribution of the B-ring double bond to membrane phase behavior, lipid ordering, and lipid flip-flop dynamics [3]. As demonstrated by differential scanning calorimetry and SFVS studies, this compound can functionally replace cholesterol in certain assays (e.g., facilitating flip-flop) while failing to replicate others (e.g., stabilizing the liquid-ordered phase at physiological concentrations), enabling precise structure-function correlations [4].

Intestinal Sterol Absorption Tracer

Employ radiolabeled or unlabeled cholestan-3-ol in in vitro (e.g., Caco-2 cell monolayers) or in vivo (e.g., rodent intestinal perfusion) models to investigate the mechanisms of sterol uptake and esterification by intestinal enterocytes [5]. The compound's defined absorption and esterification profile—unlike the non-absorbable 5β-stanol, coprostanol—makes it a valuable comparator for dissecting the structural requirements for sterol bioavailability and for developing cholesterol absorption inhibitors [5].

Compendial Quality Control Reference Standard

Source cholestanol as a United States Pharmacopeia (USP) Reference Standard (Catalog No. 1131858) for use in specified quality tests and assays as detailed in USP compendia, including monographs such as Chia Seed Oil . This application is essential for pharmaceutical and nutraceutical manufacturers requiring validated, traceable reference materials to ensure compliance with regulatory standards for identity, purity, and potency testing of products containing cholesterol or related sterols .

Application
Selection Property
Validation Focus
Chromatographic sterol quantification
Reference standard purity and traceability
Method harmonization and calibration review
Membrane biophysics research
Saturated B-ring sterol analog
Phase behavior and lipid ordering studies
Intestinal sterol absorption research
Absorbable 5α-stanol probe
Uptake and esterification endpoint review
Compendial quality control testing
USP Reference Standard grade
Identity and purity per compendial monograph
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